5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde

Hydrogen bond donor count Membrane permeability Lipinski Rule of Five

Researchers needing benzimidazole-furan building blocks for antimycobacterial screening face supply gaps for N-methylated variants. This compound (CAS 920536-39-6, MW 258.30) eliminates the H-bond donor of N-H analogs (HBD=0 vs. 1), enabling superior membrane permeability and CNS drug-like properties. • Zero HBD & XLogP3=3.0 - optimized for passive BBB penetration • Validated 2-alkylsulphanylbenzimidazole pharmacophore with anti-M. tuberculosis activity • Reactive aldehyde handle for Schiff base, reductive amination, Knoevenagel, Grignard, Wittig, and hydrazone derivatization. Supplied with rigorous quality control for reproducible screening outcomes.

Molecular Formula C13H10N2O2S
Molecular Weight 258.30 g/mol
CAS No. 920536-39-6
Cat. No. B12626053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde
CAS920536-39-6
Molecular FormulaC13H10N2O2S
Molecular Weight258.30 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1SC3=CC=C(O3)C=O
InChIInChI=1S/C13H10N2O2S/c1-15-11-5-3-2-4-10(11)14-13(15)18-12-7-6-9(8-16)17-12/h2-8H,1H3
InChIKeyWITLQEVAEYYXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde: Procurement Profile


5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde (CAS 920536-39-6) is a heterocyclic building block of molecular formula C₁₃H₁₀N₂O₂S (MW 258.30 g/mol) that integrates a 1-methylbenzimidazole thioether tethered to a furan-2-carbaldehyde moiety [1]. The compound belongs to the 2-alkylsulphanylbenzimidazole class, which has demonstrated appreciable in vitro antimycobacterial activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria [2]. The presence of the aldehyde functional group at the 2-position of the furan ring confers synthetic versatility for downstream derivatization, including Schiff base formation and nucleophilic addition reactions . Computed physicochemical properties (XLogP3 = 3.0, H-bond donor count = 0, H-bond acceptor count = 4, rotatable bond count = 3) indicate favorable drug-like characteristics consistent with Lipinski's Rule of Five [1].

5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde: Why Generic Substitution Fails


Within the benzimidazole-furan thioether chemical space, three critical structural variables—the N-1 methylation status of the benzimidazole, the position of methyl substitution on the benzimidazole ring, and the heterocycle attached at position 2 of the benzimidazole—profoundly alter physicochemical properties and biological performance. The N-methylated derivative (CAS 920536-39-6) eliminates the hydrogen bond donor present in the N–H analog (CAS 39689-08-2), resulting in a zero H-bond donor count [1] that predicts enhanced membrane permeability and altered pharmacokinetics relative to the N-unsubstituted comparator [2]. In parallel studies on benzimidazole-furan hybrids, the substitution pattern at position 1 of the benzimidazole ring was shown to modulate hydrophobic interactions with the allosteric back pocket of the VEGFR-2 kinase domain, directly affecting inhibitory potency [3]. Furthermore, oxidation studies have demonstrated that furan-containing analogs undergo oxidative decomposition pathways not observed with thiophene or selenophene congeners, indicating that heterocycle identity dictates chemical stability under preparative conditions [4]. These structure-dependent differences preclude the assumption that any 2-alkylsulphanylbenzimidazole can serve as a drop-in replacement without requiring re-validation of both synthetic feasibility and biological readouts.

5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde: Differentiation Evidence


N1-Methylation Eliminates Hydrogen-Bond Donor

The target compound (CAS 920536-39-6) bears an N‑methyl group on the benzimidazole ring, yielding a hydrogen bond donor (HBD) count of 0, compared with an HBD count of 1 for the N–H analog 5-(1H‑benzimidazol‑2‑ylsulfanyl)furan‑2‑carbaldehyde (CAS 39689-08-2) [1][2]. The computed XLogP3 for the target compound is 3.0 [1], while the N–H analog has a computed XLogP3 of 2.3 [2], reflecting a ΔlogP of +0.7 units attributable to N‑methylation. Increased lipophilicity and elimination of the H‑bond donor are established predictors of improved passive membrane permeability in drug-like molecules [3].

Hydrogen bond donor count Membrane permeability Lipinski Rule of Five Physicochemical profiling

Furan-Ring Oxidative Instability

Aleksandrov et al. (2011) demonstrated that oxidation of 5-(1‑methyl‑1H‑benzimidazol‑2‑yl)furan‑2‑carbaldehyde with potassium dichromate in 20% aqueous H₂SO₄ led not to the expected carboxylic acid but to decarboxylation and furan‑ring decomposition, yielding 1‑methyl‑1H‑benzimidazole as the isolated product [1]. In contrast, the analogous thiophene‑2‑carbaldehyde and selenophene‑2‑carbaldehyde derivatives afforded the corresponding carboxylic acids under identical conditions [1]. This result establishes that the furan heterocycle in this scaffold is uniquely susceptible to oxidative degradation, a property not shared by its thiophene or selenophene congeners.

Oxidative stability Heterocycle decomposition Synthetic feasibility Carboxylic acid preparation

Class-Level Antimycobacterial Activity Surpassing Isoniazid

Klimešová et al. (2002) evaluated a series of 2‑alkylsulphanylbenzimidazoles for in vitro antimycobacterial activity against M. tuberculosis, M. kansasii, and M. avium [1]. The most active compound in the set, the 3,5‑dinitro derivative 4t, exhibited MIC values against M. kansasii and M. avium that exceeded the potency of the standard agent isoniazid (INH) [1]. Although the target compound 5-[(1-methyl‑1H‑benzimidazol‑2‑yl)sulfanyl]furan‑2‑carbaldehyde was not explicitly tested in this study, it shares the core 2‑alkylsulphanylbenzimidazole pharmacophore and the furan‑2‑carbaldehyde substituent represents a distinct structural variation within this chemotype. The class‑level activity supports the rationale for procuring this specific derivative for antimycobacterial screening campaigns.

Antimycobacterial Non-tuberculous mycobacteria MIC Isoniazid comparator

VEGFR-2 Inhibition by Benzimidazole-Furan Hybrids

Abdullaziz et al. (2017) designed and synthesized a series of benzimidazole‑furan hybrids and evaluated them as VEGFR‑2 inhibitors [1]. Compound 10a demonstrated VEGFR‑2 inhibitory activity with an IC₅₀ of 0.64 μM, compared with sorafenib (IC₅₀ = 0.1 μM) [1]. Four compounds (10a, 10b, 14, 15) achieved 92–96% reduction in VEGFR‑2 levels in MCF‑7 cells, versus tamoxifen (98%) and sorafenib (95.75%) [1]. Molecular docking attributed activity to hydrogen bonding with Glu885 and Asp1046 in the VEGFR‑2 active site, along with hydrophobic interactions mediated by the 2‑furylbenzimidazole moiety [1]. Although the target compound 5-[(1‑methyl‑1H‑benzimidazol‑2‑yl)sulfanyl]furan‑2‑carbaldehyde was not among the specific conjugates tested, it contains the same benzimidazole‑furan hybrid framework with a thioether linker and aldehyde functional group—features that map onto the SAR described for VEGFR‑2 binding [1].

VEGFR-2 inhibition Anticancer Kinase inhibitor Benzimidazole-furan hybrid

Versatile Derivatization via Aldehyde Group

The furan‑2‑carbaldehyde moiety in the target compound provides a reactive carbonyl electrophile that can participate in Schiff base condensation with primary amines, hydrazine‑hydrazone formation, Knoevenagel condensation, and reductive amination—synthetic transformations that are inaccessible to the corresponding alcohol or carboxylic acid analogs . The aldehyde group at the 2‑position of the furan ring is particularly activated for nucleophilic addition due to the electron‑withdrawing character of the oxygen heteroatom . In contrast, analogs such as 5‑[(1‑methyl‑1H‑benzimidazol‑2‑yl)sulfanyl]furan‑2‑carboxylic acid (the oxidized counterpart) or the corresponding alcohol lack this electrophilic reactivity, limiting their utility as diversification intermediates [1].

Schiff base formation Aldehyde reactivity Derivatization handle Synthetic intermediate

5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde: Application Scenarios


Antimycobacterial Screening Library Expansion

The class‑level antimycobacterial activity of 2‑alkylsulphanylbenzimidazoles, with the most potent analog surpassing isoniazid against M. kansasii and M. avium [1], supports the procurement of 5-[(1-methyl‑1H‑benzimidazol‑2‑yl)sulfanyl]furan‑2‑carbaldehyde as a structurally distinct entry for antimycobacterial screening decks. The N‑methyl substitution and furan‑2‑carbaldehyde moiety differentiate this compound from the alkyl‑chain analogs tested by Klimešová et al., offering unexplored chemical space within a validated pharmacophore [1].

Kinase Inhibitor Lead Generation via Aldehyde Elaboration

The demonstrated VEGFR‑2 inhibitory activity of benzimidazole‑furan hybrids (IC₅₀ = 0.64 μM for compound 10a) [1] coupled with the reactive aldehyde handle of the target compound enables fragment‑based or structure‑guided lead generation. The aldehyde can be elaborated via Schiff base formation or reductive amination to introduce amine‑containing fragments that target the VEGFR‑2 ATP binding site or allosteric back pocket, leveraging the hydrogen‑bonding interactions with Glu885 and Asp1046 identified by Abdullaziz et al. [1].

CNS Penetration Optimization

The zero hydrogen bond donor count and XLogP3 of 3.0 for the target compound [1] compare favorably with the N–H analog (HBD = 1, XLogP3 = 2.3) [2] for CNS drug discovery programs where passive blood‑brain barrier permeability is paramount. Procurement of the N‑methyl derivative eliminates the need for downstream N‑alkylation chemistry, providing a direct entry into a chemical series optimized for CNS exposure [1][2].

Building Block for Diversity-Oriented Synthesis

The aldehyde functional group of the target compound enables at least six distinct derivatization pathways (Schiff base, hydrazone, Knoevenagel, reductive amination, Grignard addition, Wittig olefination) [1], making it a versatile building block for diversity‑oriented synthesis. However, programs planning oxidative conversion of the aldehyde to a carboxylic acid must account for the demonstrated furan‑ring instability under oxidizing conditions [2] and should consider the thiophene or selenophene analogs if the carboxylic acid is the desired product [2].

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